![molecular formula C5H12ClN B1453027 3-Methylcyclobutanamine hydrochloride CAS No. 89381-07-7](/img/structure/B1453027.png)
3-Methylcyclobutanamine hydrochloride
Overview
Description
Scientific Research Applications
3-Methylcyclobutanamine hydrochloride is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in biochemical processes, and a ligand in protein-ligand interactions. It has also been used to study the structure and function of proteins, to synthesize peptides, and to study the mechanism of action of drugs.
Mechanism of Action
- The compound is a white to off-white to brown powder or crystals . It should be stored in a refrigerator .
- The compound has a high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells .
- It is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These enzymes are involved in drug metabolism and bioactivation.
- The compound is very soluble, with a solubility of 43.3 mg/ml .
3-Methylcyclobutanamine hydrochloride
is a chemical compound with the molecular formula C5H12ClN . It has a molecular weight of 121.61 .Advantages and Limitations for Lab Experiments
3-Methylcyclobutanamine hydrochloride has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is relatively stable. It is also non-toxic and has a low cost. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, and it can be difficult to separate from other compounds.
Future Directions
There are several potential future directions for research involving 3-Methylcyclobutanamine hydrochloride. These include further studies of its biochemical and physiological effects, development of new methods for synthesizing and purifying this compound, and investigations into its potential applications in drug discovery. Other potential future directions include the development of new methods for using this compound as a catalyst, ligand, or reagent, and the exploration of its potential uses in biotechnology.
Safety and Hazards
The safety information for 3-Methylcyclobutanamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, and spray. It is recommended to use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
3-methylcyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHLHFUJZFKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89381-07-7 | |
Record name | 3-methylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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